![molecular formula C13H13NO2S2 B163057 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid CAS No. 132483-58-0](/img/structure/B163057.png)
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid, also known as TMTPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. TMTPA has been studied for its potential use in treating various inflammatory diseases, such as arthritis and cancer.
Mechanism of Action
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid works by selectively inhibiting the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammation process. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to have antioxidant and analgesic effects. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. However, this compound has a relatively short half-life, which can limit its effectiveness in treating chronic conditions. Additionally, this compound is not currently available for clinical use, which limits its potential applications in the laboratory.
Future Directions
There are several potential future directions for research on 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid. One area of interest is its potential use in treating cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and that inhibiting its activity can reduce tumor growth. This compound has been shown to be effective in reducing the growth of several types of cancer cells in vitro, including breast, lung, and colon cancer cells. Another potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which could pave the way for its use in treating inflammatory diseases.
Synthesis Methods
The synthesis of 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid involves several steps, starting with the reaction of 2-aminothiazole with 3-methylthiophene-2-carboxylic acid to form 2-[4-(thiazol-2-yl)-3-methylthiophenyl]acetic acid. This intermediate is then converted to this compound through a process of esterification and hydrolysis.
Scientific Research Applications
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid has been extensively studied for its anti-inflammatory properties and its potential use in treating various diseases. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a potent inhibitor of COX-2 with an IC50 value of 0.21 μM. This makes it more effective than other NSAIDs such as celecoxib and rofecoxib.
properties
CAS RN |
132483-58-0 |
|---|---|
Molecular Formula |
C13H13NO2S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[3-methylsulfanyl-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S2/c1-8(13(15)16)9-3-4-10(11(7-9)17-2)12-14-5-6-18-12/h3-8H,1-2H3,(H,15,16) |
InChI Key |
AMNKEYMTUROIDY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)SC)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



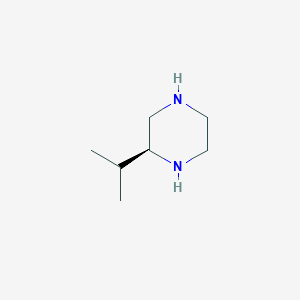
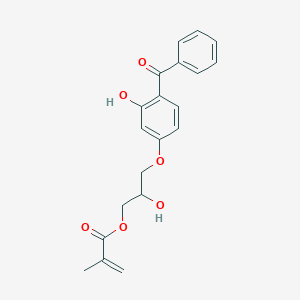

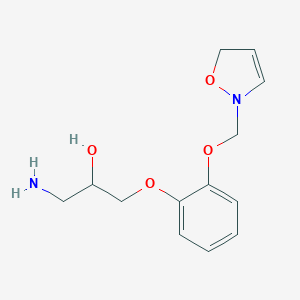
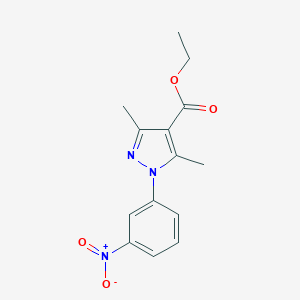
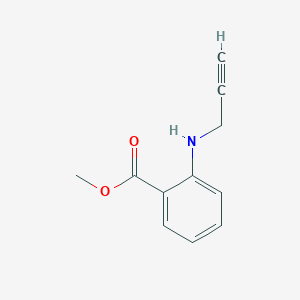
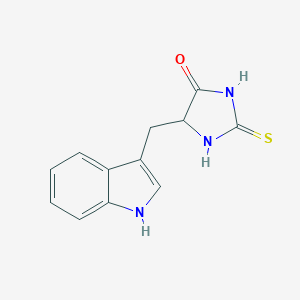
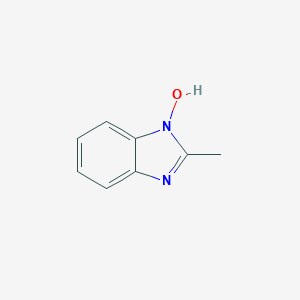
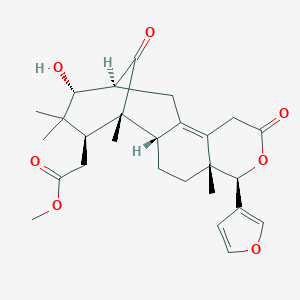
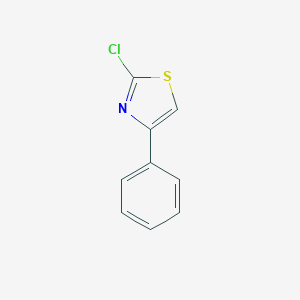
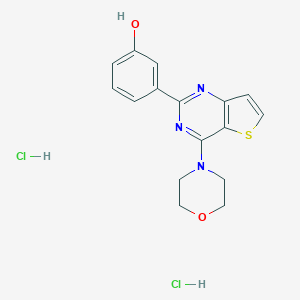


![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)